3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of glycine with hydroxymethylfurfural (HMF) under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, efficient catalysts, and advanced purification techniques to achieve high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted amino acids .
Scientific Research Applications
3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and hydroxymethyl group play crucial roles in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(furan-2-yl)propanoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
3-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a methyl group instead of a hydroxymethyl group, leading to variations in its biological activity and applications.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
682803-04-9 |
---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-amino-3-[5-(hydroxymethyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C8H11NO4/c9-6(3-8(11)12)7-2-1-5(4-10)13-7/h1-2,6,10H,3-4,9H2,(H,11,12) |
InChI Key |
FIJDZTGKISHNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(CC(=O)O)N)CO |
Origin of Product |
United States |
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